5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872167
InChI: InChI=1S/C13H6Cl3N3O/c14-8-1-2-9(10(15)6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H
SMILES:
Molecular Formula: C13H6Cl3N3O
Molecular Weight: 326.6 g/mol

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15872167

Molecular Formula: C13H6Cl3N3O

Molecular Weight: 326.6 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C13H6Cl3N3O
Molecular Weight 326.6 g/mol
IUPAC Name 5-(2-chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H6Cl3N3O/c14-8-1-2-9(10(15)6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H
Standard InChI Key YYGIBGLMCWTSBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles known for their metabolic stability and hydrogen-bonding capacity . The molecule comprises:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and one oxygen atom at position 4.

  • 2-Chloropyridin-4-yl substituent: A pyridine ring substituted with chlorine at the 2-position, attached to the oxadiazole’s 5-position.

  • 2,4-Dichlorophenyl group: A benzene ring with chlorine atoms at the 2- and 4-positions, linked to the oxadiazole’s 3-position.

This arrangement creates a planar, conjugated system with polarized regions that facilitate interactions with biological targets .

Physicochemical Properties

While experimental data for this specific compound remain sparse, its molecular formula (C₁₃H₆Cl₃N₃O) and weight (326.6 g/mol) confirm a mid-sized heteroaromatic structure . Key inferred properties include:

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogPEstimated ~3.2 (moderately lipophilic)
Hydrogen Bond Acceptors5 (N/O atoms)
Rotatable Bonds0 (rigid planar structure)

The absence of reported melting/boiling points suggests challenges in purification or thermal instability under standard conditions .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and acylating agents. For this derivative, a plausible pathway involves:

  • Amidoxime Formation:
    Reaction of 2-chloropyridine-4-carbonitrile with hydroxylamine yields 2-chloropyridin-4-carboximidamide .

  • Heterocyclization:
    Condensation with 2,4-dichlorobenzoyl chloride in the presence of triethylamine:

    Amidoxime+Acyl chlorideBase1,2,4-Oxadiazole+HCl\text{Amidoxime} + \text{Acyl chloride} \xrightarrow{\text{Base}} \text{1,2,4-Oxadiazole} + \text{HCl}

    This method typically achieves 45-65% yields for analogous compounds .

Advanced Synthetic Strategies

Recent innovations in oxadiazole synthesis could enhance the production of this compound:

  • Microwave-Assisted Synthesis:
    Reduced reaction times from 12-24 hours to 15-30 minutes while improving yields by 15-20% for halogenated derivatives .

  • Mechanochemical Methods:
    Solvent-free grinding of reagents in a ball mill achieves quantitative yields for some oxadiazoles, though applicability to this specific substrate requires verification .

Biological Activities and Mechanisms

CompoundCell Line (IC₅₀, μM)MechanismSource
9a (Analog)MCF-7: 0.48Caspase-3/7 activation, G1 arrest
11b (Analog)A375: 2.09Microtubule destabilization

The target compound’s dichlorophenyl group may enhance DNA intercalation, while the chloropyridine moiety could inhibit kinases involved in cancer proliferation .

Antimicrobial Effects

Though direct data are lacking, related 1,2,4-oxadiazoles show:

  • Antibacterial Activity: EC₅₀ values of 7.2-26.2 μg/mL against Xanthomonas species .

  • Structure-Activity Relationship (SAR):

    • Chlorine at meta/para positions improves membrane penetration .

    • Pyridine rings enhance target specificity for bacterial topoisomerases .

Structure-Activity Relationships

Electronic Effects

  • Chlorine Substituents:

    • 2,4-Dichlorophenyl: Withdrawing groups increase oxidative stability and π-π stacking with aromatic residues in enzyme active sites .

    • 2-Chloropyridine: Directs molecular orientation through dipole interactions .

Steric Considerations

  • The 1,2,4-oxadiazole’s planar structure allows deep binding into hydrophobic pockets, while chlorine atoms prevent excessive conformational flexibility .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Introduction of sulfonamide or tertiary amine groups could improve solubility and blood-brain barrier penetration.

  • Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation.

Materials Science

  • Liquid Crystals: The rigid, polar structure shows potential for nematic phase materials.

  • Coordination Chemistry: Pyridine nitrogen may act as a ligand for transition metal catalysts.

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